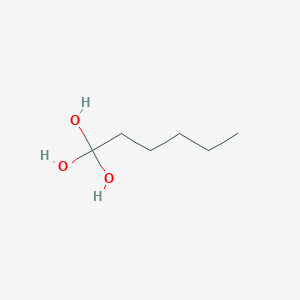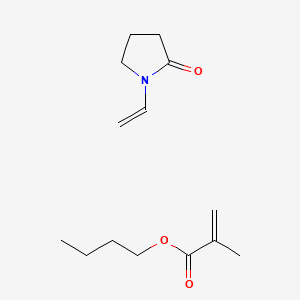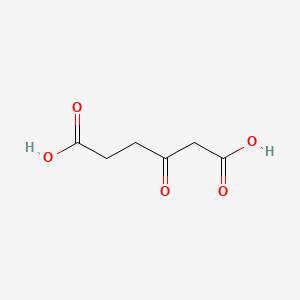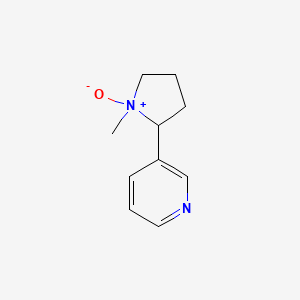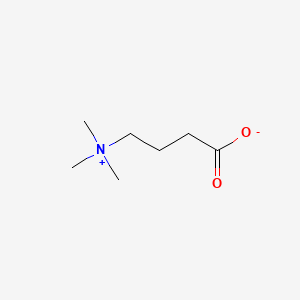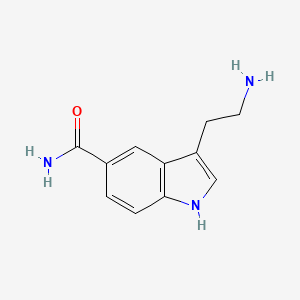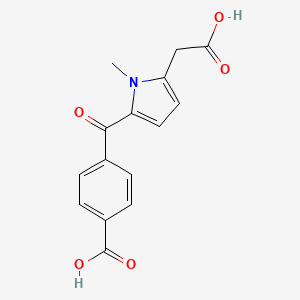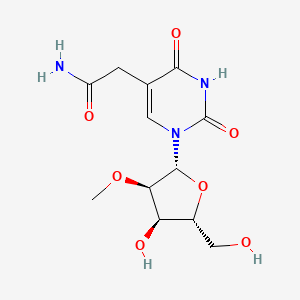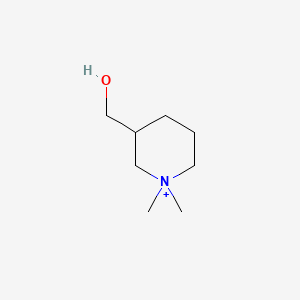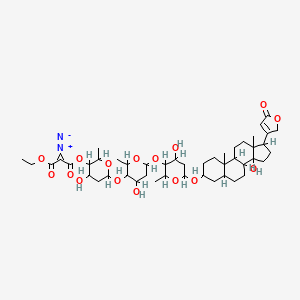
Androst-4-ene-3,17-dione,19-amino-,trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androst-4-ene-3,17-dione,19-amino-,trans- is a synthetic steroidal compound It is structurally related to androstenedione, a naturally occurring weak androgen and intermediate in the biosynthesis of testosterone and estrogens
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-ene-3,17-dione,19-amino-,trans- typically involves the modification of androstenedione. One common method includes the introduction of an amino group at the 19th position. This can be achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions. The reaction conditions often involve the use of specific reagents such as sodium borohydride for reduction and various catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve microbial biotransformation processes. Microorganisms such as Aspergillus and Fusarium species can be employed to convert androstenedione into the desired product through enzymatic reactions. These biotransformation processes are advantageous due to their cost-effectiveness and environmental friendliness .
化学反应分析
Types of Reactions
Androst-4-ene-3,17-dione,19-amino-,trans- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can introduce new functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-oxo-13,17-secoandrost-4-ene-17,13alpha-lactone, while reduction can produce various alcohol derivatives .
科学研究应用
Androst-4-ene-3,17-dione,19-amino-,trans- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy and the treatment of certain cancers.
作用机制
The mechanism of action of Androst-4-ene-3,17-dione,19-amino-,trans- involves its interaction with androgen and estrogen receptors. It acts as a precursor to more potent androgens and estrogens, influencing various physiological processes. The compound can be metabolized into testosterone and estrone, which then exert their effects through binding to their respective receptors and modulating gene expression .
相似化合物的比较
Similar Compounds
Androstenedione: A naturally occurring weak androgen and precursor to testosterone and estrogens.
Androstenediol: Another intermediate in the biosynthesis of testosterone and estrogens, with similar but distinct biological activities.
Testosterone: A potent androgen with significant physiological effects.
Estrone: An estrogen involved in the regulation of reproductive and other physiological processes.
Uniqueness
Androst-4-ene-3,17-dione,19-amino-,trans- is unique due to the presence of the amino group at the 19th position, which can alter its biological activity and metabolic pathways compared to its analogs. This modification can potentially enhance its therapeutic applications and provide new avenues for research in steroid chemistry and endocrinology .
属性
CAS 编号 |
87994-68-1 |
|---|---|
分子式 |
C19H27NO2 |
分子量 |
301.4 g/mol |
IUPAC 名称 |
(8R,9S,10S,13S,14S)-10-(aminomethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H27NO2/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16H,2-9,11,20H2,1H3/t14-,15-,16-,18-,19+/m0/s1 |
InChI 键 |
WNNJNJHARHJMJK-BGJMDTOESA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CN |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CN |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CN |
同义词 |
19-AADO 19-amino-4-androstene-3,17-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


